3-((1-(2-Ethoxyacetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

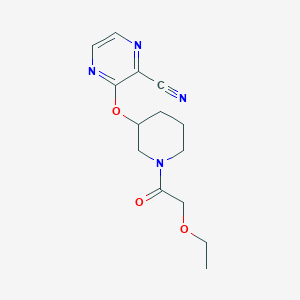

3-((1-(2-Ethoxyacetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound features a pyrazine ring substituted with a carbonitrile group and an ether linkage to a piperidine ring, which is further substituted with an ethoxyacetyl group. The unique structure of this compound makes it a subject of interest in medicinal chemistry and other scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(2-Ethoxyacetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps:

-

Formation of the Piperidine Intermediate: : The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. One common method involves the alkylation of piperidine with ethyl bromoacetate, followed by hydrolysis and subsequent acylation to introduce the ethoxyacetyl group.

-

Pyrazine Ring Formation: : The pyrazine ring can be constructed through cyclization reactions involving appropriate precursors. One approach is the condensation of 2,3-diaminopyrazine with a suitable aldehyde or ketone, followed by oxidation to form the pyrazine ring.

-

Coupling Reaction: : The final step involves the coupling of the piperidine intermediate with the pyrazine ring. This can be achieved through nucleophilic substitution reactions, where the hydroxyl group of the piperidine intermediate reacts with a halogenated pyrazine derivative to form the ether linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, where the ethoxyacetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

-

Reduction: : Reduction reactions can target the carbonitrile group on the pyrazine ring, converting it to an amine or other reduced forms.

-

Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Potential Pharmacological Agent

The compound is being investigated for its potential as a pharmacological agent, especially in the treatment of neurological disorders. The piperidine moiety is known for its role in various neurotransmitter systems, suggesting that this compound may influence neurological pathways, potentially offering therapeutic benefits in conditions such as anxiety, depression, and neurodegenerative diseases.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. This suggests that 3-((1-(2-Ethoxyacetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile may also possess the ability to scavenge free radicals, thereby protecting cells from oxidative stress and related diseases.

Biological Studies

Bioactivity Research

Studies are being conducted to explore the biological effects of this compound on various cellular pathways. Its unique structure allows researchers to investigate its interactions with specific molecular targets, including receptors and enzymes involved in metabolic processes. Preliminary results indicate potential modulation of signaling pathways related to neurotransmission and cellular metabolism.

In Vitro and In Vivo Studies

In vitro assays have been utilized to assess the biological activity of this compound against various cell lines. These studies aim to establish its efficacy and safety profile before advancing to in vivo models, which will provide further insights into its therapeutic potential.

Chemical Synthesis

Intermediate for Complex Molecules

This compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its ability to undergo further chemical transformations makes it valuable in the development of new pharmaceuticals and agrochemicals.

Industrial Applications

Material Science

There is potential for this compound to be used in material science, particularly in the development of new polymers or coatings. Its chemical properties may contribute to improved material characteristics such as durability and resistance to environmental factors.

Wirkmechanismus

The mechanism by which 3-((1-(2-Ethoxyacetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile exerts its effects is not fully understood, but it is believed to interact with specific molecular targets and pathways:

-

Molecular Targets: : Potential targets include neurotransmitter receptors or enzymes involved in metabolic pathways.

-

Pathways Involved: : The compound may modulate signaling pathways related to neurotransmission or cellular metabolism, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-((1-(2-Acetoxyacetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile: Similar structure but with an acetoxy group instead of an ethoxy group.

3-((1-(2-Methoxyacetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness

The presence of the ethoxyacetyl group in 3-((1-(2-Ethoxyacetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile may confer unique properties such as increased lipophilicity or altered reactivity compared to its analogs. This can influence its biological activity and suitability for specific applications.

Biologische Aktivität

3-((1-(2-Ethoxyacetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a novel compound that has recently attracted attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a pyrazine ring with a carbonitrile group and an ether linkage to a piperidine ring, which is further substituted with an ethoxyacetyl group. Its design suggests possible applications in treating various diseases, particularly those related to oxidative stress and neurological disorders.

Chemical Structure

The molecular formula of this compound is C14H18N4O3, with a molecular weight of 290.32 g/mol. The compound's structure can be represented as follows:

| Component | Description |

|---|---|

| Molecular Formula | C₁₄H₁₈N₄O₃ |

| CAS Number | 2034449-13-1 |

| Molecular Weight | 290.32 g/mol |

Antioxidant Properties

Research indicates that derivatives of piperidine, such as the compound , may exhibit significant antioxidant properties. The mechanism involves the modulation of reactive oxygen species (ROS) production, which plays a critical role in various neurodegenerative diseases. The compound's potential to stabilize mitochondrial membranes and reduce oxidative stress has been highlighted in studies, suggesting its use as a therapeutic agent against oxidative damage .

Neuroprotective Effects

The unique piperidine moiety suggests that this compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways. Preliminary studies suggest that it could protect neuronal cells from apoptosis induced by oxidative stress, potentially through pathways involving the Nrf2/IL-6 axis, which is crucial for cellular defense against oxidative damage .

Study on Antioxidative Activity

A recent study evaluated various piperazine derivatives for their antioxidative activity using SH-SY5Y cells exposed to hydrogen peroxide (H₂O₂). Results showed that certain derivatives effectively protected these cells from oxidative damage at concentrations up to 20 µM. Although specific data on this compound was not detailed, the structural similarities suggest comparable effects .

Mechanistic Insights

The antioxidative mechanism involves the activation of Nrf2, which translocates to the nucleus upon oxidative stress, leading to the transcriptional activation of various antioxidant genes. This pathway's activation by compounds similar to this compound underscores its potential as a neuroprotective agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-((1-(2-Acetoxyacetyl)piperidin-3-yl)oxy)pyrazine | Acetoxy group instead of ethoxy | Moderate antioxidative properties |

| 3-((1-(2-Methoxyacetyl)piperidin-3-yl)oxy)pyrazine | Methoxy group substitution | Reduced lipophilicity |

The presence of the ethoxyacetyl group in this compound may enhance its lipophilicity and reactivity compared to its analogs, potentially influencing its biological activity and therapeutic applicability.

Eigenschaften

IUPAC Name |

3-[1-(2-ethoxyacetyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3/c1-2-20-10-13(19)18-7-3-4-11(9-18)21-14-12(8-15)16-5-6-17-14/h5-6,11H,2-4,7,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZCWXFCZLKDFRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)N1CCCC(C1)OC2=NC=CN=C2C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.